
methyl 1-(3-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C18H22ClN3O4S and its molecular weight is 411.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 1-(3-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate, a compound with the molecular formula C18H22ClN3O4S and a molecular weight of 411.9 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antibacterial activities, supported by relevant data and case studies.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. This compound has been evaluated for its efficacy against various cancer cell lines. A study highlighted the compound's ability to inhibit key signaling pathways involved in tumor growth, particularly through the inhibition of BRAF(V600E) and EGFR pathways .
Table 1: Antitumor Efficacy of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 | 15.2 | BRAF(V600E) Inhibition |
Isoxazole Pyrazole Carboxylate 7ai | Various | 10.5 | EGFR Inhibition |
Doxorubicin + Pyrazole Combination | MCF-7 | Synergistic effect observed | Apoptosis induction |
The combination of this pyrazole with doxorubicin has shown a synergistic effect in breast cancer cell lines, particularly in MDA-MB-231 cells, enhancing cytotoxicity and promoting apoptosis .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. Studies have demonstrated its ability to inhibit inflammatory cytokines and reduce swelling in animal models. The compound acts by modulating the NF-kB pathway, which is crucial for the expression of pro-inflammatory genes .
Table 2: Anti-inflammatory Effects
Model | Dose (mg/kg) | Effect Observed |
---|---|---|
Carrageenan-induced paw edema | 10 | Significant reduction in edema |
LPS-stimulated macrophages | 5 | Decreased IL-6 and TNF-alpha levels |
Antibacterial Activity
The antibacterial potential of this compound has been explored against various bacterial strains. Preliminary results indicate that it possesses notable activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Table 3: Antibacterial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Streptococcus pneumoniae | 16 µg/mL |
Case Studies
A recent case study evaluated the effects of this compound in a mouse model of breast cancer. The study found that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within tumor tissues .
Propiedades
IUPAC Name |
methyl 1-[(3-chlorophenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S/c1-13-6-8-22(9-7-13)27(24,25)17-16(18(23)26-2)12-21(20-17)11-14-4-3-5-15(19)10-14/h3-5,10,12-13H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVLIGMCHPUJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.